1-Hydroxy-2-(N-acetylcysteinyl)-3-butene 1-Hydroxy-2-(N-acetylcysteinyl)-3-butene
Brand Name: Vulcanchem
CAS No.: 144889-51-0
VCID: VC0126934
InChI: InChI=1S/C9H15NO4S/c1-3-7(4-11)15-5-8(9(13)14)10-6(2)12/h3,7-8,11H,1,4-5H2,2H3,(H,10,12)(H,13,14)/t7?,8-/m0/s1
SMILES: CC(=O)NC(CSC(CO)C=C)C(=O)O
Molecular Formula: C9H15NO4S
Molecular Weight: 233.29 g/mol

1-Hydroxy-2-(N-acetylcysteinyl)-3-butene

CAS No.: 144889-51-0

Main Products

VCID: VC0126934

Molecular Formula: C9H15NO4S

Molecular Weight: 233.29 g/mol

1-Hydroxy-2-(N-acetylcysteinyl)-3-butene - 144889-51-0

CAS No. 144889-51-0
Product Name 1-Hydroxy-2-(N-acetylcysteinyl)-3-butene
Molecular Formula C9H15NO4S
Molecular Weight 233.29 g/mol
IUPAC Name (2R)-2-acetamido-3-(1-hydroxybut-3-en-2-ylsulfanyl)propanoic acid
Standard InChI InChI=1S/C9H15NO4S/c1-3-7(4-11)15-5-8(9(13)14)10-6(2)12/h3,7-8,11H,1,4-5H2,2H3,(H,10,12)(H,13,14)/t7?,8-/m0/s1
Standard InChIKey CVFXMLXLNNEEJM-MQWKRIRWSA-N
Isomeric SMILES CC(=O)N[C@@H](CSC(CO)C=C)C(=O)O
SMILES CC(=O)NC(CSC(CO)C=C)C(=O)O
Canonical SMILES CC(=O)NC(CSC(CO)C=C)C(=O)O
Synonyms 1-HACB
1-hydroxy-2-(N-acetylcysteinyl)-3-butene
1-hydroxy-2-(N-acetylcysteinyl-S-)-3-butene
PubChem Compound 3081303
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator